molecular formula C22H22ClN5O2 B12176211 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B12176211
M. Wt: 423.9 g/mol
InChI Key: HFIDYPHZCOCTQZ-UHFFFAOYSA-N
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Description

The compound 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a pyridazinone derivative featuring a piperazine ring substituted with a 3-chlorophenyl group and an acetamide side chain linked to a phenyl group. Its molecular formula is C₂₁H₂₁ClN₆O₂, with a molecular weight of 424.88 g/mol (for a closely related analog) to 455.92 g/mol (for the exact compound) depending on substituent variations . The 3-chlorophenyl group enhances lipophilicity and may influence binding affinity to neurological or anticonvulsant targets, as seen in related compounds .

Properties

Molecular Formula

C22H22ClN5O2

Molecular Weight

423.9 g/mol

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C22H22ClN5O2/c23-17-5-4-8-19(15-17)26-11-13-27(14-12-26)20-9-10-22(30)28(25-20)16-21(29)24-18-6-2-1-3-7-18/h1-10,15H,11-14,16H2,(H,24,29)

InChI Key

HFIDYPHZCOCTQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring can be synthesized through a decarboxylative annulation protocol between a glycine-based diamine and various aldehydes under mild conditions . The chlorophenyl group is then introduced via a substitution reaction using appropriate chlorinating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to have affinity for serotonin receptors, which may contribute to its pharmacological effects . The compound may modulate neurotransmitter release and receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Pyridazinone-Piperazine Hybrids

Compounds sharing the pyridazinone-piperazine backbone but differing in substituents include:

Compound Name Substituents (R₁, R₂) Molecular Weight (g/mol) Yield (%) Key Spectral Data (IR/NMR) Reference
Target Compound R₁ = 3-ClPh; R₂ = Ph 455.92 N/A Smiles: Fc1cccc(c1)CNC(=O)Cn1nc(ccc1=O)N1CCN(CC1)c1cccc(c1)Cl
3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]-N-(antipyrinyl)propanamide (6h) R₁ = 3-ClPh; R₂ = antipyrinyl N/A 42% IR: 1662 cm⁻¹ (C=O); ¹H-NMR: δ 7.2–7.4 (aromatic protons)
2-{3-[4-(4-Fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl}-N-(3-fluorobenzyl)acetamide R₁ = 4-FPh; R₂ = 3-F-benzyl N/A N/A Smiles includes fluorophenyl and fluorobenzyl groups
2-(3-(4-(Pyridin-4-yl)piperazin-1-yl)-6-oxopyridazin-1-yl)-N-phenylacetamide R₁ = pyridin-4-yl; R₂ = Ph 424.88 N/A CAS: 1324078-42-3; MF: C₂₁H₂₁ClN₆O₂

Key Observations :

  • Halogen Substitution : Replacement of 3-chlorophenyl with 4-fluorophenyl (as in ) reduces molecular weight and may alter receptor selectivity due to differences in electronegativity and steric effects .
  • Acetamide vs. Urea : The target compound’s acetamide group contrasts with urea-linked analogs (e.g., compounds in –2), which exhibit higher melting points (188–207°C) due to stronger hydrogen bonding .
Piperazine-Urea Derivatives

Urea-based analogs (–2) highlight the impact of alternative linkers:

Compound Name (Example) Substituents Yield (%) Melting Point (°C) ESI-MS m/z ([M+H]⁺) Reference
1-(4-(4-((4-(2-(2-(5-(Benzyloxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (2b) R = 3-ClPh; linker = urea-thiazole 78.3% 188–190 709.9
Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) R = 3-ClPh; linker = ester-urea 89.1% N/A 514.2

Comparison :

  • Urea derivatives generally exhibit higher molecular weights (e.g., 709.9 vs. 455.92 for the target compound) due to additional aromatic/thiazole groups.
  • The urea linker may enhance metabolic stability but reduce solubility compared to acetamide-based structures .

Pharmacological Activity Trends

While direct activity data for the target compound is unavailable, related pyridazinone-piperazine hybrids () and succinimide derivatives (–6) suggest:

  • Anticonvulsant Potential: Piperazine-linked succinimides () showed efficacy in maximal electroshock (MES) tests, with ED₅₀ values < 100 mg/kg. Substituents like 3-chlorophenyl may enhance blood-brain barrier penetration .
  • Structure-Activity Relationships (SAR): Chlorophenyl vs. Acetamide Position: N-phenyl substitution (as in the target) may favor dopamine D2/D3 receptor modulation, as seen in structurally related antipsychotic agents .

Physicochemical Properties

Property Target Compound 3-Chlorophenyl Urea (2b) Fluorophenyl Analog
Molecular Weight (g/mol) 455.92 709.9 ~450 (estimated)
logP (Predicted) ~3.1 ~4.2 ~2.8
Hydrogen Bond Acceptors 6 9 7
Solubility (mg/mL) Low (lipophilic backbone) Very low (crystalline urea) Moderate (polar fluorine)

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